molecular formula C15H12BrN3OS B405306 3-(4-bromophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione CAS No. 328556-88-3

3-(4-bromophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

Cat. No. B405306
CAS RN: 328556-88-3
M. Wt: 362.2g/mol
InChI Key: CGTFUJNFADHJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.

Scientific Research Applications

Corrosion Inhibition

  • The compound has demonstrated superior efficiency in inhibiting the corrosion of mild steel in corrosive environments. This was studied using weight loss technique, scanning electron microscopy, and adsorption isotherm models, indicating its potential as a corrosion inhibitor (Al-amiery et al., 2020).

Pharmaceutical Development

  • Research has focused on the development of new, low-toxic, and highly-efficient medicines with a wide spectrum of biological activity based on derivatives of this compound. The antimicrobial activity of these derivatives has been a particular focus, showing that certain substituents can significantly increase antimicrobial performance (Samelyuk & Kaplaushenko, 2013).

Antimicrobial and Antifungal Activities

  • Various derivatives of the compound have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some derivatives have shown good antibacterial activity and antitubercular activity against specific bacterial strains (Godhani et al., 2015).

Anti-Cancer Properties

  • Studies have also investigated the anti-cancer properties of derivatives, especially focusing on their binding affinities and interactions with cancer-related proteins. This includes examining the tautomeric properties and conformations of these compounds to understand their mechanism of action against cancer (Karayel, 2021).

Halogen Bonding and Spectroscopic Properties

  • The molecular structure and crystal structure of derivatives have been determined to understand the role of halogen bonds in stabilizing the crystal structure. This includes examining the vibrational frequencies and molecular electrostatic potential isosurfaces (Mirosław et al., 2015).

Synthesis of N-Bridged Heterocycles

  • The compound has been used in the synthesis of N-bridged heterocycles, which were then evaluated for their antifungal properties against specific fungi affecting plants (Holla et al., 1996).

Anti-Inflammatory Activity

  • Some derivatives have been synthesized and exhibited anti-inflammatory activity. This includes studying the pharmacological activities of these compounds and their potential as anti-inflammatory agents (Labanauskas et al., 2004).

properties

CAS RN

328556-88-3

Product Name

3-(4-bromophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

Molecular Formula

C15H12BrN3OS

Molecular Weight

362.2g/mol

IUPAC Name

3-(4-bromophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H12BrN3OS/c1-20-13-8-6-12(7-9-13)19-14(17-18-15(19)21)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,21)

InChI Key

CGTFUJNFADHJME-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 2
3-(4-bromophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 3
3-(4-bromophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

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